

Application Note: NMR Spectral Interpretation of 3-Methylcyclohex-2-en-1-ol

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Compound of Interest		
Compound Name:	3-Methylcyclohex-2-en-1-ol	
Cat. No.:	B1293851	Get Quote

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This application note provides a detailed guide to the NMR spectral interpretation of **3-Methylcyclohex-2-en-1-ol**, a cyclic alcohol with applications in fragrance and synthetic chemistry. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for its identification, purity assessment, and for monitoring chemical transformations. This document outlines the protocols for sample preparation and data acquisition, presents a detailed analysis of its NMR spectra, and provides a visual workflow for the interpretation process.

Data Presentation

The structural assignment of **3-Methylcyclohex-2-en-1-ol** is based on the analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts and coupling constants.

Structure of **3-Methylcyclohex-2-en-1-ol**:

Table 1: ¹H NMR Spectral Data of **3-Methylcyclohex-2-en-1-ol** (CDCl₃, 400 MHz)



Proton Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H1	~4.16	br s	-	1H	СН-ОН
H2	~5.49	br s	-	1H	C=CH
H4ax	~2.05 - 1.95	m	-	1H	Axial CH ₂
H4eq	~2.05 - 1.95	m	-	1H	Equatorial CH ₂
H5ax	~1.80 - 1.70	m	-	1H	Axial CH ₂
H5eq	~1.80 - 1.70	m	-	1H	Equatorial CH ₂
Н6ах	~1.65 - 1.50	m	-	1H	Axial CH ₂
H6eq	~1.65 - 1.50	m	-	1H	Equatorial CH ₂
CH₃	~1.68	S	-	3H	C=C-CH₃
ОН	Variable	br s	-	1H	ОН

Note: The ¹H NMR data is based on available information which may be incomplete. Broad multiplets for the aliphatic protons are expected due to complex spin-spin coupling.

Table 2: Representative ¹³C NMR Spectral Data of **3-Methylcyclohex-2-en-1-ol** (CDCl₃, 100 MHz)



Carbon Label	Chemical Shift (δ, ppm)	Assignment
C1	~68.5	СН-ОН
C2	~125.0	C=CH
C3	~138.0	C=C(CH₃)
C4	~30.0	CH₂
C5	~19.0	CH₂
C6	~35.0	CH₂
СНз	~23.0	C=C-CH₃

Disclaimer: Due to the limited availability of experimental ¹³C NMR data for **3-Methylcyclohex-2-en-1-ol** in public databases, the values presented in Table 2 are representative chemical shifts based on analogous structures and theoretical predictions. These values should be used as a guide for spectral interpretation.

Experimental Protocols Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of **3-Methylcyclohex-2-en-1-ol** for NMR analysis.

Materials:

- 3-Methylcyclohex-2-en-1-ol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm diameter)
- Pasteur pipette
- Small vial
- Cotton or glass wool



Procedure:

- Weigh the required amount of 3-Methylcyclohex-2-en-1-ol and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Place a small plug of cotton or glass wool into a Pasteur pipette.
- Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
- The sample is now ready for NMR analysis.

Protocol 2: NMR Data Acquisition

This protocol provides typical parameters for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like **3-Methylcyclohex-2-en-1-ol** on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30 or similar)
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width (SWH): 12-16 ppm (e.g., 6000 8000 Hz)
- Number of Scans (NS): 8-16
- Relaxation Delay (D1): 1-2 seconds
- · Acquisition Time (AQ): 2-4 seconds



• Receiver Gain (RG): Auto-gain adjustment

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

Solvent: CDCl₃

• Temperature: 298 K

Spectral Width (SWH): 200-240 ppm (e.g., 20000 - 24000 Hz)

• Number of Scans (NS): 128-1024 (or more, depending on sample concentration)

• Relaxation Delay (D1): 2-5 seconds

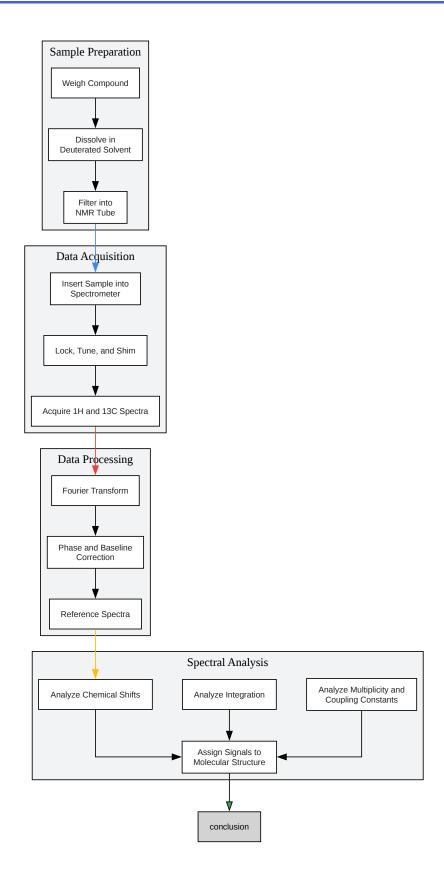
· Acquisition Time (AQ): 1-2 seconds

· Receiver Gain (RG): Auto-gain adjustment

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral interpretation of an organic compound.





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